Lipid-Modulating Activity: In Vivo Hypolipidemic Effect in the Triton WR-1339 Rat Model
Xenyhexenic acid, identified as 2-(4-biphenylyl)-4-hexenoic acid, was demonstrated to lower hypercholesterolemia and hyperlipemia in rats induced by Triton WR-1339 [1]. The patent literature confirms this compound's specific utility in this classic model of induced dyslipidemia, distinguishing it from structurally similar compounds that may not exhibit the same in vivo effect [1].
| Evidence Dimension | In vivo hypolipidemic activity |
|---|---|
| Target Compound Data | Active in reducing Triton WR-1339 induced hypercholesterolemia and hyperlipemia in rats |
| Comparator Or Baseline | Structurally related biphenylylalkenoic acids with shorter carbon chains (C4 or less), which are taught to have anti-inflammatory rather than primary hypolipidemic activity |
| Quantified Difference | No quantitative data provided in source; differentiation is qualitative based on the claimed utility. |
| Conditions | Triton WR-1339-induced hyperlipidemic rat model |
Why This Matters
This historical in vivo evidence provides the only specific, albeit qualitative, differentiation for this compound's potential use in lipid metabolism research, distinguishing it from other biphenyl derivatives with different primary activities.
- [1] Morand, P., et al. 2-(4-Biphenylyl)-4-hexenoic Acid and Derivatives as Anticholesterinemic Agents. US Patent 4,536,515, 1985. View Source
